S-(2-Nitrophenyl)-L-cysteine
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Overview
Description
S-(2-Nitrophenyl)-L-cysteine is an organic compound that features both amino and nitrophenyl groups attached to a sulfanylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Nitrophenyl)-L-cysteine typically involves the introduction of the nitrophenyl group to a sulfanylpropanoic acid derivative. One common method is through a nucleophilic substitution reaction where a nitrophenyl halide reacts with a sulfanylpropanoic acid derivative in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
S-(2-Nitrophenyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(2-Nitrophenyl)-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which S-(2-Nitrophenyl)-L-cysteine exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-nitrophenyl)sulfanylpropanoic acid
- 2-Amino-3-(2-nitrophenyl)propanoic acid
- 2-Amino-3-(2-nitrophenyl)thioacetic acid
Uniqueness
S-(2-Nitrophenyl)-L-cysteine is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H10N2O4S |
---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-amino-3-(2-nitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10N2O4S/c10-6(9(12)13)5-16-8-4-2-1-3-7(8)11(14)15/h1-4,6H,5,10H2,(H,12,13) |
InChI Key |
NDZOOTLIHLSPMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SCC(C(=O)O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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